

# The Crystalline Landscape of Pentacosane: A Technical Guide to Structure and Phase Transitions

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Solid **pentacosane** (n-C<sub>25</sub>H<sub>52</sub>), a long-chain alkane, serves as a fundamental model system in materials science and is of significant interest in the pharmaceutical industry as an excipient and in drug delivery systems. Its thermal behavior, characterized by a series of well-defined phase transitions, dictates its physical properties and, consequently, its performance in various applications. This technical guide provides an in-depth exploration of the crystalline structure and phase transitions of solid **pentacosane**, presenting key quantitative data, detailed experimental protocols, and a visualization of its phase behavior.

## Crystalline Structure and Polymorphism

Solid **pentacosane** exhibits polymorphism, existing in different crystalline forms depending on the temperature. At lower temperatures, it adopts a well-ordered crystalline structure, which then transitions through several partially ordered "rotator" phases before melting into an isotropic liquid.

### Low-Temperature Crystalline Phase (X phase)

In its most stable, low-temperature form, **pentacosane** crystallizes in an orthorhombic structure.<sup>[1][2]</sup> This is characteristic of odd-numbered n-alkanes.<sup>[1][3]</sup> In this phase, the hydrocarbon chains are in an all-trans configuration and are packed in a highly ordered,

layered structure with a bilayer stacking arrangement (ABAB...).[2][4] The molecules exhibit long-range positional and orientational order, with a characteristic "herringbone" packing arrangement within the layers.[2]

## Rotator Phases

Upon heating, **pentacosane** undergoes a series of solid-solid phase transitions into what are known as rotator phases.[5][6][7] These phases are characterized by the onset of rotational motion of the molecules around their long axes, while the centers of mass of the molecules maintain a regular crystalline lattice.[2][8] This results in a state of intermediate order between a true crystal and a liquid. Several rotator phases have been identified for n-alkanes, and for **pentacosane**, the sequence of transitions involves multiple rotator phases, often denoted as RI, RII, and RV.[2][4]

- Rotator V (RV) Phase: This phase is characterized by a tilted arrangement of the molecules with respect to the layer normal.[4]
- Rotator I (RI) Phase: In the RI phase, the molecules are untilted and packed in a distorted hexagonal (orthorhombic) lattice with bilayer (ABAB...) stacking.[2][8]
- Rotator II (RII) Phase: The RII phase has molecules that are also untilted but are packed in a more symmetric hexagonal lattice.[1][2]

The existence and stability of these rotator phases are crucial for understanding the nucleation and crystallization processes in related materials like polyethylene.[1]

## Phase Transitions of Solid Pentacosane

The transitions between the different crystalline and rotator phases, as well as the final melting transition, are thermodynamically distinct events. These transitions can be characterized by their onset temperatures and the enthalpy changes associated with them.

## Quantitative Thermodynamic Data

The following tables summarize the key thermodynamic parameters for the phase transitions of solid **pentacosane**. The data is compiled from various experimental studies.

Transition	Temperature (°C)	Temperature (K)	Enthalpy of Transition (kJ/mol)	Reference
Crystal-to-Crystal (Heating)	46.1 ± 0.2	319.25 ± 0.2	-	[9]
Crystal-to-Crystal 1 (Cooling)	42.4 ± 0.2	315.55 ± 0.2	-	[9]
Crystal-to-Crystal 2 (Cooling)	39.1 ± 0.2	312.25 ± 0.2	-	[9]
Melting (Fusion)	53.4 ± 0.2	326.55 ± 0.2	-	[9]
Melting Point	53.3	326.45	-	[10]
Fusion (Melting) Point	-	326.7	57.74	[11]
Fusion (Melting) Point	-	326.4	57.8	[11]
Fusion (Melting) Point	-	325.9	55.53	[11]
Crystallization (Cooling)	50.6 ± 0.2	323.75 ± 0.2	-	[9]

Table 1: Phase Transition Temperatures and Enthalpies of **Pentacosane**.

Thermodynamic Property	Value	Units	Reference
Enthalpy of fusion at standard conditions ( $\Delta_{\text{fus}}H^\circ$ )	55.53	kJ/mol	[12]
Entropy of fusion ( $\Delta_{\text{fus}}S$ )	174. ± 10.	J/mol*K	[11]

Table 2: Additional Thermodynamic Properties of **Pentacosane**.

## Sequence of Phase Transitions

A phenomenological theory has been developed to describe the series of structural phase transitions in **pentacosane**.<sup>[2][6]</sup> The generally accepted sequence of phases upon heating is:

Crystalline Solid (X) → Rotator V (RV) → Rotator I (RI) → Rotator II (RII) → Isotropic Liquid (L)

The transitions between the rotator phases are typically weakly first-order.<sup>[1]</sup> The final transition from the RII phase to the isotropic liquid is a strong first-order melting transition.<sup>[2]</sup>

## Experimental Protocols

The characterization of the crystalline structure and phase transitions of **pentacosane** relies on several key analytical techniques. The following sections provide an overview of the methodologies for these experiments.

### Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the temperatures and enthalpies of phase transitions.<sup>[13]</sup>

- **Objective:** To measure the heat flow associated with the phase transitions of **pentacosane** as a function of temperature.
- **Sample Preparation:** A small, accurately weighed sample of high-purity **pentacosane** (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
- **Instrumentation:** A calibrated Differential Scanning Calorimeter is used.
- **Experimental Conditions:**
  - **Temperature Program:** The sample is typically subjected to a controlled heating and cooling cycle. A common heating/cooling rate is 10 °C/min, although slower rates can be used for better resolution of closely spaced transitions.<sup>[14]</sup>

- Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidation.
- Temperature Range: The temperature range should encompass all expected phase transitions, for instance, from room temperature to above the melting point (e.g., 25 °C to 70 °C).
- Data Analysis: The resulting DSC thermogram plots heat flow against temperature. Endothermic peaks on heating correspond to solid-solid transitions and melting, while exothermic peaks on cooling represent crystallization and solid-solid transitions. The onset temperature of a peak is taken as the transition temperature. The area under the peak is integrated to determine the enthalpy of the transition ( $\Delta H$ ).

## X-Ray Diffraction (XRD)

XRD is the primary method for determining the crystalline structure of the different phases of **pentacosane**.<sup>[7][15]</sup>

- Objective: To identify the crystal lattice parameters and symmetry of each solid phase.
- Sample Preparation: A fine powder of **pentacosane** is prepared and mounted on a sample holder. For temperature-dependent studies, the sample is placed in a variable-temperature stage.
- Instrumentation: A powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu K $\alpha$  radiation) and a detector.
- Experimental Conditions:
  - Temperature Control: The sample temperature is precisely controlled and varied to study the structure at different phases.
  - Scan Range: The diffraction pattern is typically recorded over a  $2\theta$  range that covers the characteristic Bragg reflections for n-alkanes (e.g., 5° to 40°).
- Data Analysis: The positions and intensities of the diffraction peaks are analyzed. The d-spacings are calculated from the peak positions using Bragg's Law. These are then used to index the diffraction pattern and determine the unit cell parameters and space group for each

phase. Changes in the diffraction pattern as a function of temperature indicate a phase transition.

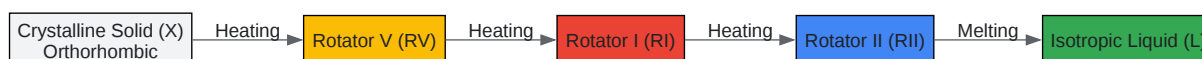
## Spectroscopic Techniques (FT-IR)

Fourier Transform Infrared (FT-IR) spectroscopy can be used to probe changes in the molecular environment and conformation during phase transitions.[9]

- Objective: To monitor changes in vibrational modes that are sensitive to the crystalline packing and conformational order.
- Sample Preparation: A thin film of **pentacosane** can be cast from a solution onto an infrared-transparent substrate (e.g., KBr), or the sample can be analyzed as a dispersion in a KBr pellet.
- Instrumentation: A Fourier Transform Infrared spectrometer.
- Experimental Conditions: The sample is placed in a temperature-controlled cell, and spectra are recorded at different temperatures through the phase transitions.
- Data Analysis: Specific vibrational bands, such as the CH<sub>2</sub> rocking and scissoring modes, are sensitive to the interchain packing and can be used to distinguish between different crystalline and rotator phases. Changes in the peak positions, shapes, and splitting of these bands are indicative of phase transitions.

## Visualization of Phase Transitions

The sequence of phase transitions in solid **pentacosane** upon heating can be represented as a logical workflow.



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Caption: Phase transition pathway of solid **pentacosane** upon heating.

This guide provides a comprehensive overview of the current understanding of the crystalline structure and phase transitions of solid **pentacosane**. The presented data and experimental protocols offer a valuable resource for researchers and professionals working with this and related long-chain alkanes. A thorough understanding of these fundamental properties is essential for the rational design and application of these materials in various scientific and industrial fields.

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